Dexnafenodone Hydrochloride
Description
Dexnafenodone Hydrochloride (CAS: 94096-42-1), also known as LU-43706, is a dual-acting compound that combines α-adrenergic receptor antagonism and serotonin reuptake inhibition.
Properties
CAS No. |
94096-42-1 |
|---|---|
Molecular Formula |
C20H24ClNO |
Molecular Weight |
329.868 |
IUPAC Name |
(S)-2-(2-(dimethylamino)ethyl)-2-phenyl-3,4-dihydronaphthalen-1(2H)-one hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22;/h3-11H,12-15H2,1-2H3;1H/t20-;/m0./s1 |
InChI Key |
IFLAOONIDYUCJU-BDQAORGHSA-N |
SMILES |
O=C1[C@](C2=CC=CC=C2)(CCN(C)C)CCC3=C1C=CC=C3.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dexnafenodone Hydrochloride; Dexnafenodone HCl; LU-43706; LU 43706; LU43706 |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
Fexofenadine hydrochloride reacts with alkaline potassium permanganate (KMnO₄) under controlled conditions, forming a bluish-green manganate ion () detectable at 610 nm. This reaction forms the basis of a kinetic spectrophotometric method for quantitative analysis .
Key Parameters:
| Parameter | Value/Description | Reference |
|---|---|---|
| Reaction medium | Alkaline (pH ~10–12) | |
| Oxidizing agent | KMnO₄ | |
| Product | Manganate ion (nm) | |
| Detection limit | 0.055 µg mL⁻¹ | |
| Linearity range | 2.5–50.0 µg mL⁻¹ |
This method is validated for pharmaceutical formulations, achieving recovery rates of 99.98–101.96% .
Metabolic Stability:
| Property | Value | Reference |
|---|---|---|
| Hepatic metabolism | ≤5% | |
| Primary elimination | Feces (80%), urine (11%) | |
| Half-life | 11–15 hours |
Acid-Base Behavior and Solubility
As a hydrochloride salt, fexofenadine exhibits pH-dependent solubility:
- Solubility in water : 0.00266 mg/mL (predicted) .
- Protein binding : 60–70% (albumin and α₁-acid glycoprotein) .
Reactivity in acidic/basic media:
- Carboxylic acid group : May undergo esterification or decarboxylation under extreme conditions.
- Piperidine ring : Susceptible to protonation in acidic environments, affecting bioavailability .
Stability and Degradation
Fexofenadine hydrochloride is stable under standard storage conditions but degrades under:
- Oxidative stress : Forms manganate complexes (as in Section 1) .
- Photolytic conditions : Potential for hydroxyl group oxidation (inferred from structural analogs).
No significant degradation is observed in validated HPLC methods under thermal stress .
Analytical Characterization Methods
Multiple techniques validate fexofenadine’s reactivity and stability:
Table: Analytical Methods for Reaction Monitoring
Comparison with Similar Compounds
Chemical Properties :
Pharmacological Profile :
- Targets : α-adrenergic receptors (antagonist) and serotonin transporter (SERT, inhibitor).
- Mechanism : By blocking adrenergic receptors, it reduces sympathetic overactivity, while serotonin reuptake inhibition enhances synaptic serotonin levels, addressing depressive symptoms synergistically .
Comparison with Similar Compounds
Below is a systematic comparison of Dexnafenodone Hydrochloride with structurally or functionally related hydrochloride-based compounds, focusing on chemical properties, pharmacological targets, therapeutic applications, and stability.
Chemical Structure and Functional Groups


Key Observations :
- Dexnafenodone’s naphthalenone scaffold distinguishes it from the benzothiophene (Raloxifene) or benzenemethanol (Tapentadol) backbones of others.
- The dimethylaminoethyl group in Dexnafenodone enables dual receptor interactions, unlike single-target antihistamines like Fexofenadine .
Pharmacological Targets and Mechanisms
Key Observations :
- Dexnafenodone’s dual adrenergic-serotonergic action contrasts with Tapentadol’s opioid-NRI combination, highlighting divergent applications (MDD vs. pain management).
- Unlike Raloxifene’s estrogenic activity or Diphenhydramine’s antihistamine effects, Dexnafenodone lacks hormonal or sedative properties .
Pharmacokinetic and Stability Profiles
Key Observations :
- Dexnafenodone’s stability in transport (weeks at ambient temperature) surpasses Fexofenadine’s pH-dependent dissolution requirements .
- Raloxifene’s oxidative instability contrasts with Dexnafenodone’s robustness under dry storage .
Research and Clinical Findings
- Tapentadol HCl: Clinical trials show 50% pain reduction in osteoarthritis patients, but with opioid-related side effects (e.g., nausea) absent in Dexnafenodone .
- Fexofenadine HCl: Widely used for allergies due to non-sedating properties, but lacks central nervous system penetration, unlike Dexnafenodone .
Q & A
Q. How can researchers align this compound studies with OECD/ICH guidelines for preclinical safety?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


